1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile
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Overview
Description
1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with hydroxyphenoxy and acetyl groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the condensation of 2-(2-hydroxyphenoxy)acetic acid with 3,3-dimethylpiperidine-2-carbonitrile under specific reaction conditions, such as the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and catalytic hydroxy benzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with enzymes and receptors, modulating their activity. The acetyl group can participate in acetylation reactions, influencing protein function and gene expression .
Properties
IUPAC Name |
1-[2-(2-hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2)8-5-9-18(14(16)10-17)15(20)11-21-13-7-4-3-6-12(13)19/h3-4,6-7,14,19H,5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQDYRAOMAVUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)COC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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